Corosolic Acid

Description

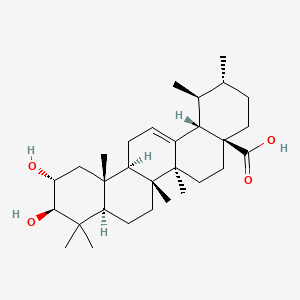

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGSQOYIOKBQOW-ZSDYHTTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904142 | |

| Record name | Corosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-24-4 | |

| Record name | Corosolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corosolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COROSOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX2I57A98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific Journey of Corosolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corosolic acid, a pentacyclic triterpenoid, has garnered significant scientific attention for its diverse pharmacological activities, most notably its anti-diabetic, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and history of this compound, from its roots in traditional medicine to its modern-day investigation as a potential therapeutic agent. The document details its physicochemical properties, isolation and characterization methodologies, and the molecular mechanisms underlying its biological effects, with a focus on key signaling pathways. Quantitative data from various studies are presented in structured tables for comparative analysis, and detailed experimental protocols for its extraction and key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this promising natural compound.

Discovery and History

The journey of this compound's discovery is deeply intertwined with the traditional use of the Banaba plant (Lagerstroemia speciosa), a tree native to Southeast Asia. For centuries, Banaba leaves have been used in folk medicine, particularly in the Philippines, for the management of diabetes and kidney-related ailments.[1]

The first scientific investigation into the hypoglycemic properties of Banaba dates back to 1940, when Garcia reported the blood sugar-lowering effects of an aqueous extract of the leaves in rabbits.[2][3] However, it was much later that the key active constituent responsible for this activity was identified. While the exact individual and date of the first isolation and characterization of this compound are not definitively documented in the readily available literature, subsequent research in the late 20th century led to its identification as a potent bioactive compound within Banaba leaves and other plant sources.[2][4]

This compound, also known as 2α-hydroxyursolic acid, is a pentacyclic triterpene with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.70 g/mol .[4] Its chemical structure is similar to that of ursolic acid, another well-known bioactive triterpenoid.[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₄ | [4] |

| Molecular Weight | 472.70 g/mol | [4] |

| IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | [5] |

| Synonyms | Glucosol, Colosolic acid, 2α-Hydroxyursolic acid | [6] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water | [6] |

Experimental Protocols

Isolation of this compound from Lagerstroemia speciosa Leaves

This protocol is a synthesized methodology based on common laboratory practices for the extraction and purification of this compound.

Materials:

-

Dried and powdered Lagerstroemia speciosa leaves

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Silica gel for column chromatography (60-120 mesh)

-

Rotary evaporator

-

Soxhlet apparatus

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Extraction:

-

A known quantity of powdered Lagerstroemia speciosa leaves is subjected to Soxhlet extraction with methanol for 6-8 hours.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

-

-

Solvent Partitioning:

-

The crude methanolic extract is suspended in water and partitioned successively with n-hexane and then ethyl acetate.

-

The ethyl acetate fraction, which contains the triterpenoids, is collected and concentrated to dryness.[3]

-

-

Column Chromatography:

-

The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed with n-hexane.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by TLC using a mobile phase of chloroform:methanol (e.g., 95:5 v/v). Spots are visualized by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

-

Purification and Crystallization:

-

Fractions containing the compound with an Rf value corresponding to standard this compound are pooled and concentrated.

-

The resulting solid is recrystallized from methanol to yield purified this compound.

-

-

Characterization:

-

The purity and identity of the isolated this compound are confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Diagram of the isolation and purification workflow for this compound.

Caption: Workflow for this compound isolation.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol outlines a common method to assess the effect of this compound on glucose uptake in an insulin-sensitive cell line.

Materials:

-

3T3-L1 pre-adipocytes

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum (FBS)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

This compound stock solution (in DMSO)

-

Insulin stock solution

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS until confluent.

-

Two days post-confluence, induce differentiation by switching to the differentiation medium for 48 hours.

-

Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% FBS for an additional 3-5 days to allow for lipid droplet accumulation.

-

-

Glucose Uptake Assay:

-

Differentiated adipocytes are serum-starved for 2-3 hours in KRH buffer.

-

Cells are then treated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes to 2 hours).

-

Insulin (positive control) or vehicle is added for the final 20-30 minutes of incubation.

-

Glucose uptake is initiated by adding 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog and incubating for 5-10 minutes.

-

The reaction is stopped by washing the cells three times with ice-cold PBS.

-

-

Quantification:

-

Cells are lysed, and the radioactivity is measured using a scintillation counter, or fluorescence is measured using a plate reader.

-

Glucose uptake is expressed as a percentage of the control or normalized to protein content.

-

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring its impact on pro-inflammatory cytokine production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs)

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

ELISA kits for TNF-α and IL-6

-

Griess reagent for nitric oxide (NO) measurement

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells or BMDMs in DMEM with 10% FBS.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Cytokines: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

-

-

Data Analysis:

-

The inhibitory effect of this compound on cytokine and NO production is calculated as a percentage of the LPS-stimulated control.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating multiple key signaling pathways.

AMPK Signaling Pathway

This compound is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activation of AMPK by this compound leads to the inhibition of ATP-consuming anabolic pathways and the activation of ATP-producing catabolic pathways. In the context of its anti-diabetic effects, AMPK activation enhances glucose uptake in muscle and adipose tissues and suppresses gluconeogenesis in the liver.[7]

Diagram of the AMPK signaling pathway activated by this compound.

Caption: this compound activates AMPK.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines and chemokines.[4] This inhibitory effect on the NF-κB pathway is a key mechanism underlying the anti-inflammatory properties of this compound.

Diagram of the NF-κB signaling pathway inhibited by this compound.

Caption: this compound inhibits NF-κB.

HER2/neu Signaling Pathway

In the context of cancer, this compound has been found to downregulate the expression of the human epidermal growth factor receptor 2 (HER2/neu) oncogene.[4] HER2 is a receptor tyrosine kinase that, when overexpressed, promotes cell proliferation and survival in certain types of cancer, such as breast and gastric cancer. By inhibiting HER2/neu signaling, this compound can induce cell cycle arrest and apoptosis in HER2-positive cancer cells.[4]

Diagram of the HER2/neu signaling pathway inhibited by this compound.

Caption: this compound inhibits HER2/neu.

Quantitative Data

In Vitro Anti-cancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SNU-601 | Human Gastric Cancer | 16.9 ± 2.9 | [4] |

| BGC823 | Human Gastric Cancer | Varies (dose-dependent) | [4] |

| U373 | Human Glioblastoma | Not specified | [8] |

| T98G | Human Glioblastoma | Not specified | [8] |

| PC-3 | Prostate Cancer | 9.362 ± 0.56 | [9] |

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Clinical Studies on Blood Glucose Levels

| Study | Subjects | Intervention | Duration | Key Findings | Reference |

| Judy et al. | 10 Type II Diabetics | 32 mg or 48 mg/day of a 1% this compound extract | 2 weeks | 30% decrease in blood glucose levels with the 48 mg dose in a soft gel formulation.[2] | [10] |

| Fukushima et al. | 31 subjects (including diabetics and those with impaired glucose tolerance) | Single 10 mg dose of this compound before an oral glucose tolerance test | Single dose | Significantly lower blood glucose levels at 90 minutes post-glucose challenge compared to placebo.[2] | [11] |

| Tsuchibe et al. | 12 subjects with elevated fasting plasma glucose | 10 mg/day of this compound from a standardized Banaba extract | 1 week | 12% decrease in both fasting and 1-hour postprandial glucose levels. |

Conclusion

This compound has emerged from its traditional medicinal roots as a scientifically validated bioactive compound with significant therapeutic potential. Its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways involved in metabolism, inflammation, and cancer, make it a compelling candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full potential of this promising natural product. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for various therapeutic applications.

References

- 1. gigvvy.com [gigvvy.com]

- 2. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound isolation from the leaves of Eriobotrta japonica showing the effects on carbohydrate metabolism and differentiation of 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]

- 9. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magistralbr.caldic.com [magistralbr.caldic.com]

- 11. Effect of this compound on postchallenge plasma glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Corosolic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corosolic acid is a pentacyclic triterpenoid compound found in various medicinal plants, most notably Banaba (Lagerstroemia speciosa).[1][2] Recognized for its wide range of biological activities, it is a subject of intense research for its potential therapeutic applications in metabolic diseases, inflammation, and oncology.[2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacokinetic profile, and mechanisms of action, with a focus on relevant signaling pathways and experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, also known as 2α-hydroxyursolic acid, is a triterpenoid with a complex pentacyclic structure.[4][5] Its chemical formula is C₃₀H₄₈O₄.[4] Structurally, it is similar to ursolic acid, with the key difference being an additional hydroxyl group at the 2-alpha position.[5] This structural feature is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1S,2R,4aS,6aS,6bR,8aR,10R,11R,12aR,12bR,14bS)-10,11-Dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid | [5] |

| Synonyms | Glucosol, Corsolic acid, Colosolic acid, 2α-Hydroxyursolic acid | [5][6] |

| CAS Number | 4547-24-4 | [4][5] |

| Molecular Formula | C₃₀H₄₈O₄ | [4][5][6] |

| Molecular Weight | 472.70 g/mol | [4][7][8] |

| Appearance | White amorphous powder/crystalline powder | [4][9][10] |

| Melting Point | >233°C; 242-244°C | [9][10] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [4][7][11] |

| DMSO | 20 mg/mL; 48 mg/mL (101.54 mM); 95 mg/mL (200.97 mM) | [7][12][13][14] |

| Ethanol | 1 mg/mL; 6 mg/mL (12.69 mM); 16 mg/mL (33.84 mM); Soluble in hot ethanol | [4][7][13][14] |

| Methanol | Soluble in hot methanol | [4] |

| Other Solvents | Soluble in petroleum ether, benzene, chloroform, pyridine | [4] |

Pharmacokinetics and Bioavailability

Studies in animal models indicate that this compound has low oral bioavailability.[1][2] After oral administration in rats, the plasma concentration was found to be relatively low, suggesting that active transport mechanisms may be involved in its intestinal absorption.[1] The compound is metabolized in the liver, with several metabolites identified in both plasma and bile.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose | Value | Reference(s) |

| Linearity Range | N/A | N/A | 20-10,000 ng/mL in plasma | [15] |

| Bioavailability | Oral | N/A | Low | [1] |

| Peak Plasma Conc. (Cmax) | Oral | 10 mg/mL | 669 ng/mL | [1] |

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by modulating multiple signaling pathways. Its best-characterized effect is on glucose metabolism, where it demonstrates insulin-mimetic properties.[16][17] It also plays significant roles in anti-inflammatory and anti-cancer processes.[3][12]

Anti-Diabetic Effects: Insulin Signaling Pathway

This compound enhances glucose uptake and utilization, primarily by potentiating the insulin signaling cascade.[1][17] It has been shown to increase the tyrosine phosphorylation of the insulin receptor β-subunit, which is a critical activation step.[17][18] This initiates a downstream cascade involving the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), ultimately leading to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose entry into cells.[1][17][18] The effect of this compound on glucose uptake can be blocked by PI3K inhibitors like wortmannin, confirming its reliance on this pathway.[1][19] Furthermore, this compound inhibits protein tyrosine phosphatases (PTPs) like PTP1B, which are negative regulators of the insulin receptor, thereby prolonging the insulin signal.[17][19][20]

Anti-Cancer Effects: Modulation of STAT3, NF-κB, and Other Pathways

This compound demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[3][12] Its mechanisms are multifactorial and involve the inhibition of key oncogenic signaling pathways.

-

STAT3 Inhibition: this compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[21] By preventing the phosphorylation and activation of STAT3, it can suppress the proliferation of cancer cells and enhance their sensitivity to chemotherapeutic drugs.[21][22]

-

NF-κB Inhibition: The compound can inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.[3][23] This leads to decreased expression of anti-apoptotic proteins and pro-inflammatory cytokines.[3]

-

PI3K/Akt/mTOR Pathway: In some cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[3]

-

Hippo/YAP Pathway: Recent studies show that this compound can inhibit hepatocellular carcinoma by inactivating Yes-associated protein (YAP), a key downstream effector of the Hippo pathway, leading to reduced cell proliferation and tumorigenesis.[24]

-

JAK/STAT Pathway: In triple-negative breast cancer cells, this compound induces apoptosis by inhibiting the JAK/STAT signaling pathway.[22]

Key Experimental Protocols

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol, adapted from studies investigating the anti-diabetic effects of this compound, measures the rate of glucose uptake in a muscle cell line.[17][19]

Objective: To determine the effect of this compound on insulin-stimulated glucose uptake.

Materials:

-

L6 myotubes (rat skeletal muscle cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

Insulin solution

-

Wortmannin (PI3K inhibitor, optional)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG

-

Scintillation counter or fluorescence plate reader

Methodology:

-

Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% FBS for 4-6 days.

-

Serum Starvation: Before the experiment, starve the differentiated myotubes in serum-free DMEM for 3-5 hours.

-

Pre-treatment: Incubate cells with desired concentrations of this compound (e.g., 250-500 nM) for 1-2 hours in KRH buffer. For inhibitor studies, pre-incubate with wortmannin for 30 minutes before adding this compound.

-

Insulin Stimulation: Add sub-maximal concentrations of insulin (e.g., 1-10 nM) for 30 minutes.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG. Incubate for 10-15 minutes.

-

Termination: Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Quantification:

-

For [³H]-labeled glucose: Lyse the cells with NaOH or SDS solution and measure radioactivity using a scintillation counter.

-

For 2-NBDG: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis: Normalize glucose uptake to total protein content in each well. Express results as a fold increase over the basal (unstimulated) control.

References

- 1. mdpi.com [mdpi.com]

- 2. drugs.com [drugs.com]

- 3. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 4547-24-4 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C30H48O4 | CID 6918774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound from Lagerstroemia speciosa = 98 HPLC 4547-24-4 [sigmaaldrich.com]

- 9. This compound, 98% 4547-24-4 India [ottokemi.com]

- 10. CN101274953A - Method for extracting this compound from plants - Google Patents [patents.google.com]

- 11. Showing Compound this compound (FDB013735) - FooDB [foodb.ca]

- 12. selleckchem.com [selleckchem.com]

- 13. glpbio.com [glpbio.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Determination of this compound, a natural potential anti-diabetes compound, in rat plasma by high-performance liquid chromatography-mass spectrometry and its application to pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ajprd.com [ajprd.com]

- 17. magistralbr.caldic.com [magistralbr.caldic.com]

- 18. mdpi.com [mdpi.com]

- 19. This compound stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An in vitro investigation of the apoptosis-inducing activity of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound Inhibits Cancer Progress Through Inactivating YAP in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Pharmacological Review of Corosolic Acid: Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corosolic acid, a naturally occurring pentacyclic triterpenoid found in various plants, notably in the leaves of banaba (Lagerstroemia speciosa), has garnered significant scientific interest for its diverse and potent pharmacological effects. Accumulating evidence from in vitro, in vivo, and human studies has highlighted its therapeutic potential across a spectrum of metabolic and proliferative diseases. This technical guide provides an in-depth review of the pharmacological properties of this compound, with a focus on its anti-diabetic, anti-cancer, anti-inflammatory, and anti-hyperlipidemic activities. It summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the complex signaling pathways through which this compound exerts its effects.

Anti-Diabetic and Anti-Hyperlipidemic Effects

This compound is perhaps best known for its potent hypoglycemic properties, which have been demonstrated in numerous preclinical and clinical settings. Its mechanisms of action are multifaceted, involving enhanced glucose uptake, improved insulin sensitivity, and regulation of lipid metabolism.

Quantitative Data from In Vivo and Human Studies

The efficacy of this compound in modulating glucose and lipid levels has been quantified in various studies. The tables below summarize key findings.

Table 1: Effects of this compound on Glucose and Lipid Metabolism in Animal Models

| Animal Model | Dosage/Treatment | Duration | Key Findings | Reference(s) |

| KK-Ay Mice | 2 mg/kg (single oral dose) | 4 hours | Significant reduction in blood glucose levels. | [1][2] |

| KK-Ay Mice | 2 mg/kg (single oral dose) | 2 weeks | Sustained reduction in blood glucose and plasma insulin levels. | [1][2] |

| KK-Ay Mice | 10 mg/kg (single oral dose) | 4 hours | Significant reduction in blood glucose levels. | [3][4] |

| KK-Ay Mice | 0.023% in high-fat diet | 9 weeks | Reduced fasting plasma glucose by 23%, insulin by 41%, and triglycerides by 22%. | [3] |

| KK-Ay Mice | 0.023% in high-cholesterol diet | 10 weeks | Reduced blood cholesterol by 32% and liver cholesterol by 46%. | [3][5] |

Table 2: Effects of this compound in Human Clinical Trials

| Study Population | Dosage/Treatment | Duration | Key Findings | Reference(s) |

| Type 2 Diabetics | 32 mg/day (1% this compound extract) | 2 weeks | Significant reduction in blood glucose levels. | |

| Type 2 Diabetics | 48 mg/day (1% this compound extract) | 2 weeks | 30% decrease in blood glucose levels. |

Signaling Pathways in Glucose Metabolism

This compound's anti-diabetic effects are largely attributed to its ability to enhance insulin signaling and promote the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, primarily in skeletal muscle and adipose tissue. This process is mediated through the activation of the PI3K/Akt signaling pathway.

Experimental Protocols

-

Animal Model: Male KK-Ay mice, a model for type 2 diabetes, are used.

-

Acclimatization: Mice are housed for one week with free access to standard chow and water.

-

Treatment: this compound is suspended in water and administered orally via gavage at doses of 2 mg/kg or 10 mg/kg body weight. Control groups receive the vehicle (water) only.

-

Blood Glucose Measurement: Blood samples are collected from the tail vein at baseline and at specified time points (e.g., 2, 4, and 7 hours) post-administration. Glucose levels are measured using a standard glucose oxidase-based meter.

-

Insulin Tolerance Test: For chronic studies, after a period of treatment (e.g., 2 weeks), mice are fasted and then injected intraperitoneally with insulin. Blood glucose is monitored at intervals to assess insulin sensitivity.

-

GLUT4 Translocation Analysis: At the end of the study, hindlimb muscles are dissected. Plasma membrane and low-density microsomal fractions are isolated by differential centrifugation. The protein content of GLUT4 in each fraction is determined by Western blot analysis using a GLUT4-specific antibody.[6][7][8]

Anti-Cancer Effects

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity against a wide range of cancer cell lines. Its anti-cancer mechanisms involve the modulation of multiple signaling pathways that govern cell survival, apoptosis, and cell cycle progression.

Quantitative Data from In Vitro Studies

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value.

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | 20.12 | [9] |

| MCF7 | ER-Positive Breast Cancer | 48 hours | 28.50 | [9] |

| CaSki | Cervical Cancer | 48 hours | Not specified, effective at 10, 50, 100 µM | [10] |

| BGC823 | Gastric Cancer | 72 hours | Effective at 10-80 mg/ml | |

| HCT116 | Colorectal Cancer | 24 hours | 24 | |

| U373, T98G | Glioblastoma | Not specified | Effective concentrations inhibit proliferation | [11] |

| Bel-7404, etc. | Hepatocellular Carcinoma | Not specified | ~40 | [12] |

Signaling Pathways in Cancer

This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a caspase cascade, culminating in apoptosis.

This compound also targets key pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3 pathways. By inhibiting these pathways, it suppresses cell proliferation, survival, and chemoresistance.

Experimental Protocols

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF7) are seeded into 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5 to 160 µM) or vehicle control (e.g., 0.1% DMSO).[9][12]

-

Incubation: Plates are incubated for specific time periods (e.g., 24, 48, 72 hours).[9][12]

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals.[12]

-

Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS/isobutanol/HCl solution) is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at predetermined concentrations (e.g., IC25 and IC50) for 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.[9][13]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[9][13]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases, including metabolic syndrome and cancer. This compound exhibits potent anti-inflammatory properties by inhibiting major inflammatory signaling pathways.

Signaling Pathways in Inflammation

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the activation of the AMPK (AMP-activated protein kinase) pathway. NF-κB is a master regulator of pro-inflammatory gene expression, while AMPK activation can suppress inflammatory responses.

Experimental Protocols

-

Animal Model: CD-1 or similar strains of mice are used.

-

Treatment: this compound is administered either topically to the ear or systemically (e.g., orally) prior to the inflammatory challenge.

-

Induction of Edema: A topical irritant, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid, is applied to the inner surface of the mouse's right ear. The left ear serves as a control.

-

Edema Measurement: After a set period (e.g., 4-6 hours), the mice are sacrificed. A circular punch biopsy is taken from both ears, and the difference in weight between the treated and control ear punches is used as a measure of edema.[14][15]

-

Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, ear tissue is homogenized, and MPO activity is measured spectrophotometrically. A reduction in MPO activity indicates an anti-inflammatory effect.[15]

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) or primary cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound for various time points.

-

Protein Extraction: Cells are lysed, and protein concentrations are determined. For NF-κB analysis, nuclear and cytoplasmic fractions may be separated.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-AMPK, total AMPK, phospho-IκBα, total IκBα, p65). Following incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system.[16][17][18]

Conclusion

This compound is a pleiotropic natural compound with well-documented pharmacological activities that hold significant promise for the development of new therapeutics. Its ability to modulate key signaling pathways involved in glucose metabolism, cell survival, and inflammation underscores its potential for treating complex diseases such as type 2 diabetes, cancer, and metabolic syndrome. The quantitative data and detailed methodologies presented in this guide offer a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable molecule. Further large-scale, well-controlled clinical trials are warranted to fully establish its efficacy and safety in human populations.

References

- 1. Antidiabetic effects of this compound in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. This compound induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on dietary hypercholesterolemia and hepatic steatosis in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. An in vitro investigation of the apoptosis-inducing activity of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. View of this compound induces potent anti-cancer effects in CaSki cervical cancer cells through the induction of apoptosis, cell cycle arrest and PI3K/Akt signalling pathway | Bangladesh Journal of Pharmacology [banglajol.info]

- 11. This compound inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Cancer Progress Through Inactivating YAP in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.innovareacademics.in [journals.innovareacademics.in]

- 15. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. magistralbr.caldic.com [magistralbr.caldic.com]

- 17. This compound inhibits adipose tissue inflammation and ameliorates insulin resistance via AMPK activation in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Corosolic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corosolic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant attention for its diverse and potent biological activities. This document provides a comprehensive technical overview of the known therapeutic effects of this compound, with a focus on its anti-diabetic, anti-cancer, anti-inflammatory, and anti-hyperlipidemic properties. We delve into the molecular mechanisms and signaling pathways through which this compound exerts its effects, supported by quantitative data from in vitro and in vivo studies. Detailed experimental methodologies are provided to facilitate further research and development. This whitepaper aims to serve as a critical resource for researchers and drug development professionals exploring the therapeutic applications of this promising natural compound.

Introduction

This compound (2α-hydroxyursolic acid) is a naturally occurring pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₄.[1] It is prominently found in plants such as Lagerstroemia speciosa (banaba), Eriobotrya japonica (loquat), and others.[2] Historically used in folk medicine for treating diabetes, modern scientific investigation has uncovered a broad spectrum of pharmacological activities, positioning this compound as a promising candidate for the development of novel therapeutics for a range of metabolic and proliferative diseases.[3][4] This document synthesizes the current understanding of its biological actions, focusing on the underlying molecular pathways and providing key experimental data and protocols.

Anti-Diabetic Activities

This compound's anti-diabetic effects are among its most well-documented activities. It improves glucose metabolism through multiple mechanisms, including enhancing insulin sensitivity and increasing glucose uptake by cells.[2][5]

Mechanisms of Action

-

GLUT4 Translocation: this compound promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle cells.[6][7][8][9][10] This facilitates the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[7][8][9][10][11]

-

Inhibition of α-Glucosidase: this compound inhibits the activity of α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into glucose in the small intestine.[1][3][11] This action delays glucose absorption and helps manage postprandial hyperglycemia.[12]

-

Enhanced Insulin Signaling: this compound can enhance insulin signaling by increasing the phosphorylation of the insulin receptor β subunit.[1][13] It may also inhibit protein tyrosine phosphatases (PTPs) like PTP1B, which are negative regulators of the insulin signaling pathway.[1][2][13]

-

Inhibition of Gluconeogenesis: this compound has been shown to decrease gluconeogenesis in the liver by reducing cyclic AMP (cAMP) levels and inhibiting protein kinase A (PKA) activity.[2][11][13]

Quantitative Data: In Vitro and In Vivo Studies

| Activity | Model System | Concentration/Dosage | Effect | Reference(s) |

| α-Glucosidase Inhibition | In vitro enzyme assay | IC50: 3.53 µg/mL | Potent inhibition of α-glucosidase activity. | [3][11] |

| Hypoglycemic Effect | KK-Ay mice (Type 2 Diabetes model) | 10 mg/kg (single oral dose) | Significant reduction in blood glucose levels after 4 hours. | [6][7][9][10][11] |

| Hypoglycemic Effect | KK-Ay mice | 2 mg/kg (single dose) | Reduced blood sugar levels for up to 2 weeks. | [3][11] |

| Gluconeogenesis Inhibition | Rat liver perfusion and isolated hepatocytes | 20–100 µM | Dose-dependent decrease in gluconeogenesis. | [11] |

Experimental Protocols

2.3.1. In Vivo Hypoglycemic Activity Assessment in KK-Ay Mice

-

Animal Model: Male KK-Ay mice, a model for genetically inherited type 2 diabetes.

-

Treatment: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at a single dose of 10 mg/kg body weight. The control group receives the vehicle alone.

-

Blood Glucose Measurement: Blood samples are collected from the tail vein at baseline (0 hours) and at various time points post-administration (e.g., 2, 4, 6 hours). Blood glucose levels are measured using a standard glucose oxidase method.

-

GLUT4 Translocation Analysis: After the final blood collection, mice are euthanized, and skeletal muscle tissue is excised. Plasma membranes and low-density microsomal membranes are fractionated by differential centrifugation. The protein content of GLUT4 in each fraction is determined by Western blotting using a specific anti-GLUT4 antibody.[7][8][9][10]

Anti-Cancer Activities

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and animal models.[4][14][15] It targets multiple signaling pathways involved in cancer progression.[14]

Mechanisms of Action

-

Induction of Apoptosis: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[16][17] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-3, -8, and -9.[16][17][18][19]

-

Inhibition of NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[14][20][21][22] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits.[14]

-

PI3K/Akt/mTOR Pathway Inhibition: this compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[14]

-

Wnt/β-catenin Pathway Inhibition: In colorectal cancer cells, this compound acts as an antagonist of the Wnt/β-catenin signaling pathway, which is critical for cancer cell proliferation and stemness.[14]

-

JAK/STAT Pathway Inhibition: this compound can inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3, which is involved in tumor cell proliferation, survival, and angiogenesis.[16][21][22][23]

Quantitative Data: In Vitro and In Vivo Studies

| Cancer Type | Cell Line/Model | Concentration/Dosage | Effect | Reference(s) |

| Colorectal Cancer | HCT116 cells | IC50: 24 µM (24h) | Induction of apoptosis. | [14] |

| Cervical Cancer | CaSki cells | 10, 50, 100 µM (12, 24, 48h) | Dose- and time-dependent inhibition of proliferation. | [14] |

| Gastric Cancer | NCI-N87 cells | 25 µM (12, 24, 48h), 50 µM (24h) | Inhibition of HER2 and downstream signaling. | [14] |

| Epithelial Ovarian Cancer | - | 20 µM (with 10 µM paclitaxel) | Enhanced chemosensitivity and inhibition of STAT3. | [14] |

| Murine Sarcoma | In vivo model | 17.5 mg/kg (orally, 2x/week for 21 days) | Significant suppression of tumor development and lung metastasis. | [14] |

Experimental Protocols

3.3.1. In Vitro Apoptosis Assay using Flow Cytometry

-

Cell Culture: Cancer cells (e.g., HCT116) are seeded in 6-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 hours).

-

Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. The percentage of apoptotic cells is quantified.

Signaling Pathway Diagrams

Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.

Caption: this compound inhibits NF-κB signaling by preventing IκBα degradation.

Anti-Inflammatory Activities

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.[4][14][24]

Mechanisms of Action

-

Inhibition of NF-κB Pathway: As detailed in the anti-cancer section, the inhibition of the NF-κB pathway is a primary mechanism for this compound's anti-inflammatory effects, leading to reduced expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][20][25]

-

Inhibition of IRAK-1 Phosphorylation: this compound can attenuate the phosphorylation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1) in an NF-κB-independent manner, thereby inhibiting downstream inflammatory signaling.[14][24][26]

-

MAPK Pathway Modulation: this compound can inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, which are involved in the inflammatory response.[20][27]

Quantitative Data: In Vitro and In Vivo Studies

| Activity | Model System | Concentration/Dosage | Effect | Reference(s) |

| Anti-inflammatory Effect | TPA-induced inflammation in mice | IC50: 0.09–0.3 mg/ear | Marked anti-inflammatory effect. | [14] |

| IRAK-1 Phosphorylation Inhibition | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 10 µM | Significant attenuation of LPS-induced IRAK-1 phosphorylation. | [24][26] |

| Insulin Sensitivity Improvement | C57BL/6 mice | 10 mg/kg/day for 8 weeks | Improved insulin sensitivity and attenuated hyperlipidemia. | [14] |

Experimental Protocols

4.3.1. In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 100 ng/mL).

-

Cytokine Measurement: After a further incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins like IκBα, p65 (NF-κB), p38, and JNK using specific phospho-antibodies.

Signaling Pathway Diagram

Caption: this compound exerts anti-inflammatory effects by targeting multiple signaling pathways.

Anti-Hyperlipidemic and Hepatoprotective Activities

This compound has shown potential in managing dyslipidemia and protecting the liver from damage.[1][14][20]

Mechanisms of Action

-

AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][20][25][27][28] Activated AMPK inhibits fatty acid and cholesterol synthesis by phosphorylating and inactivating key enzymes.

-

SREBP Inhibition: Through AMPK activation, this compound inhibits the expression and activity of Sterol Regulatory Element-Binding Proteins (SREBPs), master transcription factors for genes involved in lipogenesis and cholesterol synthesis.[20]

-

PPARα and PPARγ Modulation: this compound can increase the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) in the liver, which promotes fatty acid oxidation, and PPARγ in adipose tissue, which improves insulin sensitivity.[1][3]

-

Antioxidant Effects: this compound exhibits antioxidant properties, which can protect hepatocytes from oxidative stress-induced damage.[1][27]

Quantitative Data: In Vitro and In Vivo Studies

| Activity | Model System | Concentration/Dosage | Effect | Reference(s) |

| Hepatic Lipid Accumulation Inhibition | HepG2 cells | - | Significant inhibition of lipid accumulation. | [20] |

| Anti-hyperlipidemia | Tyloxapol-induced hyperlipidemia in ICR mice | - | Alleviation of serum ALT, AST, TG, TC, and LDL-C levels; increased HDL-C. | [20] |

| Hepatoprotection | Ethanol-induced damage in BRL-3A and HepG2 cells and rats | - | Inhibition of apoptosis, TNF-α, and ROS accumulation. | [27] |

Experimental Protocols

5.3.1. In Vivo Anti-Hyperlipidemia Assessment

-

Animal Model: Male ICR mice.

-

Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal injection of tyloxapol (e.g., 400 mg/kg).

-

Treatment: this compound is administered orally to the treatment group, while the control group receives the vehicle.

-

Biochemical Analysis: Blood is collected at specified time points after tyloxapol injection, and serum levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercial kits. Liver function enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are also assayed.

-

Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess hepatic steatosis and inflammation.

Signaling Pathway Diagram

Caption: this compound regulates lipid metabolism via AMPK and PPARα pathways.

Antimicrobial and Other Activities

Emerging research indicates that this compound also possesses antimicrobial properties.[29][30][31][32] It has shown activity against Gram-positive bacteria, including Staphylococcus aureus, and can enhance the efficacy of antibiotics like cefotaxime.[29][30][32] Additionally, this compound has been reported to have anti-viral and anti-fungal activities.[4][14][15]

Conclusion and Future Directions

This compound is a pleiotropic natural compound with a remarkable range of biological activities that are highly relevant to the treatment of prevalent and debilitating diseases. Its multi-targeted approach, particularly in the context of metabolic syndrome and cancer, makes it an attractive candidate for further drug development. Future research should focus on optimizing its bioavailability, conducting rigorous preclinical and clinical trials to establish its safety and efficacy in humans, and exploring its synergistic potential with existing therapeutic agents. The comprehensive data and methodologies presented in this whitepaper provide a solid foundation for advancing the scientific and clinical investigation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ajprd.com [ajprd.com]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. This compound induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. This compound Induces GLUT4 Translocation in Genetically Type 2 Diabetic Mice [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. maxapress.com [maxapress.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An in vitro investigation of the apoptosis-inducing activity of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound induces apoptosis through mitochondrial pathway and caspase activation in human cervix adenocarcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound enhances oxidative stress-induced apoptosis and senescence in pancreatic cancer cells by inhibiting the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages -BMB Reports | Korea Science [koreascience.kr]

- 25. This compound ameliorates non-alcoholic steatohepatitis induced by high-fat diet and carbon tetrachloride by regulating TGF-β1/Smad2, NF-κB, and AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound protects hepatocytes against ethanol-induced damage by modulating mitogen-activated protein kinases and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

- 30. Antibacterial activity of Lagerstreomia speciosa and its active compound, this compound, enhances cefotaxime inhibitory activity against Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Antibacterial activity of <i>Lagerstreomia speciosa</i> and its active compound, this compound, enhances cefotaxime in… [ouci.dntb.gov.ua]

Corosolic Acid: A Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corosolic acid, a pentacyclic triterpenoid found in various medicinal plants, notably Banaba (Lagerstroemia speciosa), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on the therapeutic potential of this compound, with a focus on its anti-diabetic, anti-cancer, anti-inflammatory, and anti-hyperlipidemic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this promising natural compound.

Introduction

This compound (2α-hydroxyursolic acid) is a naturally occurring triterpenoid that has been traditionally used in folk medicine for the treatment of diabetes.[1] Modern scientific investigation has expanded its potential applications to oncology, inflammatory conditions, and metabolic disorders.[2][3] Its multifaceted mechanism of action, involving the modulation of several key cellular signaling pathways, makes it a compelling candidate for further drug development. This guide aims to provide a comprehensive technical overview for researchers and professionals in the pharmaceutical sciences.

Anti-Diabetic Potential

This compound's most well-documented therapeutic effect is its ability to lower blood glucose levels.[1] This has been demonstrated in numerous preclinical and clinical studies. The primary mechanisms include enhanced glucose uptake, inhibition of gluconeogenesis, and improved insulin sensitivity.[4]

Mechanism of Action

This compound exerts its anti-diabetic effects through several mechanisms:

-

Enhanced Glucose Uptake: It promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and fat cells, thereby increasing glucose uptake from the bloodstream.[5] This action is mediated through the activation of the PI3K/Akt signaling pathway.

-

Insulin Receptor Sensitization: this compound can enhance the phosphorylation of the insulin receptor, potentially by inhibiting protein tyrosine phosphatases (PTPs) like PTP1B, which are negative regulators of the insulin signaling pathway.

-

Inhibition of Gluconeogenesis: It has been shown to decrease the production of glucose in the liver by reducing the activity of key gluconeogenic enzymes.[4]

Quantitative Data: Preclinical and Clinical Studies

| Study Type | Model/Subjects | Dosage | Results | Reference(s) |

| Preclinical | KK-Ay Diabetic Mice | 2 mg/kg (single oral dose) | Reduced blood glucose levels 4 hours after administration. | [6] |

| Preclinical | KK-Ay Diabetic Mice | 10 mg/kg (single oral dose) | Significantly reduced blood sugar levels. | [5] |

| Clinical Trial | Type 2 Diabetic Patients | 32-48 mg/day of a 1% this compound extract for 2 weeks | 30% decrease in blood glucose levels. | [5] |

| Clinical Trial | Non-diabetic subjects | 10 mg/day for 2 weeks | 12% decrease in fasting and postprandial blood glucose. | [5] |

Anti-Cancer Activity

This compound has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines in vitro and has shown tumor growth inhibition in animal models.[2] Its anti-cancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that drive tumor progression.

Mechanism of Action

-

Induction of Apoptosis: this compound can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2]

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.

-

Inhibition of Signaling Pathways: this compound has been shown to inhibit several critical signaling pathways implicated in cancer, including:

-

STAT3 Signaling: Inhibition of STAT3 activation has been observed, which can reduce cell proliferation and enhance sensitivity to chemotherapeutic agents.[7]

-

PI3K/Akt/mTOR Pathway: By inhibiting this pathway, this compound can suppress cell growth and survival.

-

NF-κB Signaling: It can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival in cancer.

-

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ Value | Incubation Time | Reference(s) |

| HeLa S3 | Cervical Cancer | 1 µg/mL | Not Specified | [8] |

| SNU-C4 | Colon Cancer | 0.4 µg/mL | Not Specified | [8] |

| K562 | Leukemia | 4.3 µg/mL | Not Specified | [8] |

| A549 | Lung Cancer | 5 µg/mL | Not Specified | [8] |

| HepG2 | Liver Cancer | 4.8 µg/mL | Not Specified | [8] |

| MCF-7 | Breast Cancer | 28.50 µM | 48 hours | |

| MDA-MB-231 | Breast Cancer | 20.12 µM | 48 hours | |

| Huh7 | Liver Cancer | 50 µM (cytotoxicity) | 24 hours | [6] |

| SNU-601 | Gastric Cancer | 16.9 ± 2.9 µM | Not Specified | [6] |

| Y-79 | Retinoblastoma | 4.15 µM | 24 hours | [9] |

| Y-79 | Retinoblastoma | 3.37 µM | 48 hours | [9] |

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade.[4]

Mechanism of Action

-

Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

-

Modulation of NF-κB Pathway: It can suppress the activation of the NF-κB pathway, which is a central regulator of the inflammatory response. This is achieved in part by inhibiting the phosphorylation of IκBα kinase (IKK).

-

Inhibition of IRAK-1 Phosphorylation: this compound can ameliorate acute inflammation by inhibiting the phosphorylation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1), a key signaling molecule in the Toll-like receptor (TLR) pathway.[3][10]

Quantitative Data: Anti-Inflammatory Effects

| Study Type | Model | Dosage/Concentration | Effect | Reference(s) |

| In Vivo | TPA-induced ear edema in mice | 0.09 mg/ear | ID₅₀ for edema inhibition | [8] |

| In Vivo | SHR/NDmcr-cp rats | 0.072% in diet for 10 weeks | 38% reduction in 3-nitrotyrosine, 39% reduction in 3-chlorotyrosine | [4] |

| In Vitro | LPS-stimulated macrophages | 10 µM | Significantly attenuated IRAK-1 phosphorylation | [10] |

| In Vivo | Myocardial infarction in mice | 10 or 20 mg/kg/day for 4 weeks | Decreased mRNA expression of IL-1β, TNF-α, and IL-6 | [5] |

Anti-Hyperlipidemic Effects

This compound has also been shown to have a beneficial impact on lipid metabolism, contributing to its potential in managing metabolic syndrome.

Mechanism of Action

The anti-hyperlipidemic effects of this compound are thought to be mediated through the activation of the AMPK signaling pathway, which in turn inhibits the synthesis of fatty acids and cholesterol.[2] It may also inhibit cholesterol absorption in the small intestine.[11]

Quantitative Data: Anti-Hyperlipidemic Effects

| Study Type | Model | Dosage | Results | Reference(s) |

| Preclinical | KK-Ay Diabetic Mice on a high-cholesterol diet | 0.023% in diet for 10 weeks | 32% reduction in mean blood cholesterol; 46% reduction in liver cholesterol content. | [11][12] |

| Preclinical | Tyloxapol-induced hyperlipidemia in mice | Not specified | Alleviated serum ALT, AST, TG, and TC levels. | [2] |

Pharmacokinetics and Safety

Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Animal Model | Dosage | Reference(s) |

| Cmax | 60.77 ± 11.75 ng/mL | Sprague-Dawley Rats | 100 mg/kg (oral) | [13] |

| Tmax | 1.58 ± 0.38 h | Sprague-Dawley Rats | 100 mg/kg (oral) | [13] |

| T₁/₂ | 5.45 ± 0.93 h | Sprague-Dawley Rats | 100 mg/kg (oral) | [13] |

| AUC₀₋t | 422.66 ± 48.53 ng·h/mL | Sprague-Dawley Rats | 100 mg/kg (oral) | [13] |

Safety and Toxicology

This compound is generally considered safe, with no major adverse effects reported in clinical trials at therapeutic doses.[4] However, comprehensive toxicological data is still limited.

| Parameter | Value | Species | Reference(s) |

| TDLO (Oral) | 10 mg/kg | Mouse | [7] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of this compound.

Cell Viability (MTT Assay)

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Glucose Uptake Assay (3T3-L1 Adipocytes)

-

Cell Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Serum Starvation: Before the assay, starve the mature adipocytes in a low-glucose medium for a defined period (e.g., 2-4 hours).

-

Treatment: Incubate the cells with this compound at various concentrations for a specified time. A positive control with insulin is typically included.

-

Glucose Analog Incubation: Add a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG, and incubate for a short period (e.g., 5-15 minutes) to allow for uptake.

-

Washing and Lysis: Wash the cells with ice-cold PBS to stop the uptake and lyse the cells.

-

Quantification: Measure the amount of labeled glucose taken up by the cells using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent analogs).

Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt Pathway)

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-PI3K, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound or a vehicle control orally or intraperitoneally at predetermined doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specified time (e.g., 1 hour) post-drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Signaling Pathways and Visualizations

This compound's therapeutic effects are underpinned by its ability to modulate complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Caption: this compound enhances glucose uptake via the PI3K/Akt pathway.

Caption: this compound activates the LKB1/AMPK pathway to inhibit lipogenesis.

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

References

- 1. CN1303096C - Process for preparing this compound and crataegolic acid - Google Patents [patents.google.com]

- 2. This compound enhances oxidative stress-induced apoptosis and senescence in pancreatic cancer cells by inhibiting the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound prevents oxidative stress, inflammation and hypertension in SHR/NDmcr-cp rats, a model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Upstream and Downstream Co-inhibition of Mitogen-Activated Protein Kinase and PI3K/Akt/mTOR Pathways in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN101274953A - Method for extracting this compound from plants - Google Patents [patents.google.com]

- 12. CN101805389A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. This compound enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Corosolic Acid: A Multifaceted Modulator of Glucose Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Corosolic acid, a pentacyclic triterpenoid found in various plants, notably in the leaves of Lagerstroemia speciosa (banaba), has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes. This technical guide provides an in-depth overview of the molecular mechanisms underlying the effects of this compound on glucose metabolism. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to elucidate its mechanisms of action, and visually represents the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction